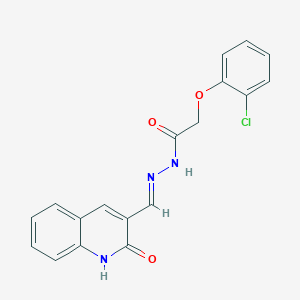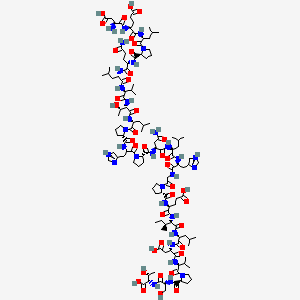
2-(2-Chlorophenoxy)-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼是一种复杂的有机化合物 ,在各个科学研究领域引起了关注。该化合物以其独特的结构为特征,包括氯苯氧基 、喹啉 基团和乙酰肼 连接。
准备方法
合成路线和反应条件
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼的合成通常涉及一个多步骤过程:
酰肼中间体的形成: 第一步涉及2-氯苯酚 与氯乙酸 反应生成2-(2-氯苯氧基)乙酸 。随后,使用水合肼 将该酸转化为相应的酰肼。
缩合反应: 然后,在酸性催化剂存在下,将酰肼中间体在回流条件下与2-氧代-1,2-二氢喹啉-3-甲醛 进行缩合反应。此步骤生成最终产物,即2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼 。
工业生产方法
虽然该化合物的具体工业生产方法尚未得到很好的记录,但一般方法将涉及扩大实验室合成程序。这将包括优化反应条件,例如温度、压力和催化剂浓度,以确保最终产物的高产率和纯度。
化学反应分析
反应类型
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼可以经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的喹啉衍生物。
还原: 还原反应可以导致二氢喹啉衍生物的形成。
取代: 氯苯氧基 基团可以参与亲核取代反应,从而形成各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 和过氧化氢 。
还原: 通常使用硼氢化钠 和氢化锂铝 等还原剂。
取代: 胺类和硫醇类等亲核试剂可用于取代反应。
主要产物
这些反应形成的主要产物包括各种喹啉和二氢喹啉衍生物,以及取代的氯苯氧基化合物。
科学研究应用
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼具有多种科学研究应用:
药物化学: 由于该化合物能够与癌细胞中的特定分子靶标相互作用,因此正在研究其作为抗癌剂的潜力。
材料科学: 其独特的结构特征使其成为开发具有特定电子和光学特性的新型材料的候选者。
生物学研究: 该化合物用于与酶抑制和蛋白质-配体相互作用相关的研究。
作用机制
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼的作用机制涉及它与特定分子靶标(例如酶和受体)的相互作用。该化合物可以通过结合到其活性位点来抑制某些酶的活性,从而阻止底物进入。此外,它可以与细胞受体相互作用,调节信号转导通路并影响细胞功能。
相似化合物的比较
类似化合物
2-(2-氯苯氧基)乙酸: 共用氯苯氧基基团,但缺少喹啉和酰肼部分。
2-氧代-1,2-二氢喹啉-3-甲醛: 包含喹啉部分,但缺少氯苯氧基和酰肼基团。
独特之处
2-(2-氯苯氧基)-N'-((2-氧代-1,2-二氢喹啉-3-基)亚甲基)乙酰肼由于其结构特征的组合而独一无二,这些特征赋予了一组独特的化学反应性和潜在应用。它能够经历各种化学反应并与生物靶标相互作用,使其成为科学研究中的一种通用化合物。
属性
CAS 编号 |
477730-38-4 |
|---|---|
分子式 |
C18H14ClN3O3 |
分子量 |
355.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-6-2-4-8-16(14)25-11-17(23)22-20-10-13-9-12-5-1-3-7-15(12)21-18(13)24/h1-10H,11H2,(H,21,24)(H,22,23)/b20-10+ |
InChI 键 |
JGUJTIWNPRQWRL-KEBDBYFISA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)COC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)

![1-(4-butoxyphenyl)-2-(5-[(2,4-dichlorophenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)ethanone](/img/structure/B12047056.png)
![1-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12047066.png)


![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)
![[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047097.png)

![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)
![(E)-3-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B12047116.png)

![7-[2-(1H-Benzimidazol-2-ylsulfanyl)ethyl]-8-(4-benzyl-1-piperazinyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12047125.png)
![2-methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methylbenzoate](/img/structure/B12047128.png)
